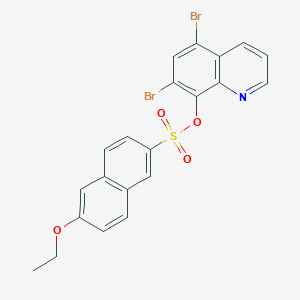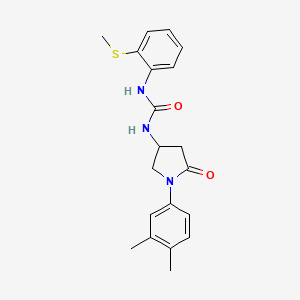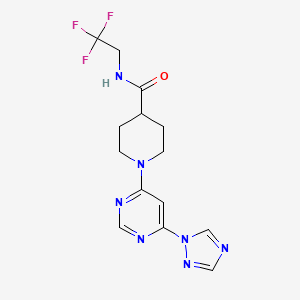
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H16F3N7O and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) involved the synthesis of a series of pyrazolopyrimidines derivatives, closely related to the chemical structure . These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, providing insights into potential anticancer applications (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Applications
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting potential in treating related conditions (Abu‐Hashem et al., 2020).
Antihypertensive Agent Development
Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which included compounds structurally similar to the chemical . Some of these compounds showed promising antihypertensive activity, highlighting potential therapeutic applications in cardiovascular health (Bayomi et al., 1999).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) conducted studies on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally related to the queried compound. These derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research and therapy (Kambappa et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These inhibitors, through their action on epoxide hydrolase, may have implications in the treatment of various diseases, including cardiovascular and inflammatory disorders (Thalji et al., 2013).
Synthesis of Heterocycles
Dotsenko et al. (2012) reported on the synthesis of N,S-containing heterocycles, which share a structural resemblance with the chemical . These heterocycles could have potential applications in the development of new pharmaceuticals (Dotsenko et al., 2012).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor structurally similar to the queried compound. Understanding the metabolism of such compounds is critical in optimizing their therapeutic efficacy in cancer treatment (Gong et al., 2010).
Antimicrobial Activity
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated their antimicrobial activities. This study suggests potential applications of similar compounds in combating bacterial and fungal infections (Jadhav et al., 2017).
properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O/c15-14(16,17)6-19-13(25)10-1-3-23(4-2-10)11-5-12(21-8-20-11)24-9-18-7-22-24/h5,7-10H,1-4,6H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKHMVYLRPQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2601120.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)
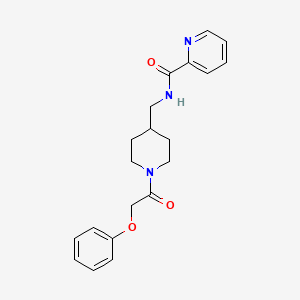
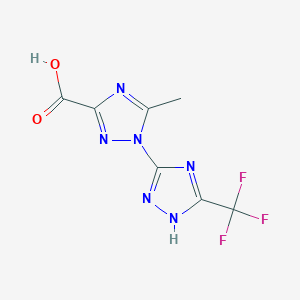
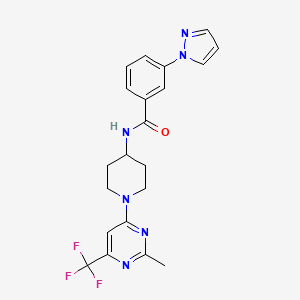
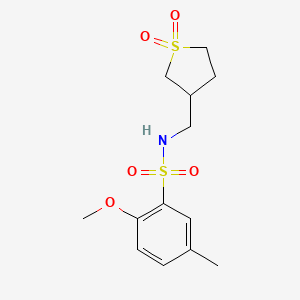
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile](/img/structure/B2601130.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)
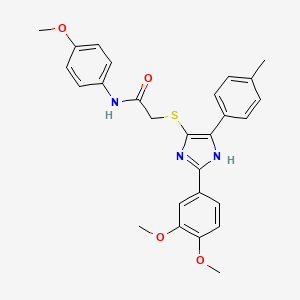
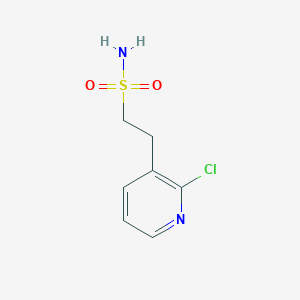

![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
